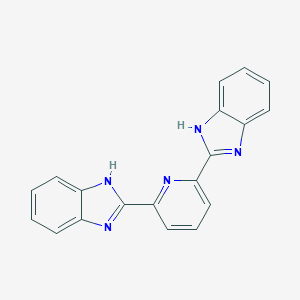

2,6-Bis(2-benzimidazolyl)pyridine

描述

Significance in Contemporary Coordination and Supramolecular Chemistry

The importance of 2,6-bis(2-benzimidazolyl)pyridine in modern chemical research stems from its ability to form stable and functional complexes with a diverse range of metal ions. These complexes exhibit a fascinating array of properties and potential applications. For instance, it forms complexes with transition metals like ruthenium(II) and cobalt(II), which have been investigated for their photoluminescence properties and as potential sensitizers in dye-sensitized solar cells. electrochemsci.org The ligand's strong N-N-N donor set makes it a suitable scaffold for creating light-emitting devices. electrochemsci.org

In the field of supramolecular chemistry, this compound is a valuable building block for the construction of complex, self-assembled structures. Its ability to engage in hydrogen bonding, π-π stacking interactions, and coordination with metal centers allows for the formation of intricate one-, two-, and three-dimensional networks. nih.gov A notable example is the co-crystal formed with terephthalic acid and water, where hydrogen bonding and π-π stacking interactions between the imidazole (B134444), pyridine (B92270), and benzene (B151609) rings lead to a three-dimensional framework. nih.gov

Furthermore, complexes of this compound with iron(II) have been shown to exhibit spin-crossover behavior, a phenomenon with potential applications in molecular switches and data storage. rsc.org The ligand's utility also extends to the coordination chemistry of main group elements, such as gallium, where it has been used to synthesize autoionization products. nih.gov The versatility of this ligand is further highlighted by its ability to coordinate to various other metals, including rhenium(V), nickel(II), and copper(II), leading to a rich diversity of structural and electronic properties. tandfonline.comresearchgate.netiucr.org

Historical Context of Related Pyridyl-Based Ligands

The development and study of this compound are part of a broader history of research into pyridyl-based ligands. This class of ligands, characterized by the presence of one or more pyridine rings, has been fundamental to the advancement of coordination chemistry. One of the earliest and most well-known pyridyl-based ligands is 2,2'-bipyridine (B1663995) (bpy), which has been extensively studied since the early 20th century. nih.govrsc.org The synthesis of bpy by the reductive coupling of 2-bromopyridine (B144113) in 1928 opened the door to a vast field of coordination chemistry. nih.gov

The design of multidentate pyridyl ligands evolved from bidentate systems like bpy to tridentate ligands such as terpyridine (tpy). This compound is often considered an analogue of terpyridine due to its similar tridentate N-donor arrangement. electrochemsci.org However, the incorporation of benzimidazole (B57391) rings in place of pyridine rings introduces key differences, such as increased electron richness and the presence of N-H protons that can act as hydrogen-bond donors. electrochemsci.orgnih.gov This modification significantly influences the electronic properties and steric accessibility of the coordination pocket, leading to distinct chemical behavior compared to its simpler pyridyl counterparts. nih.gov The exploration of such modifications represents a key theme in modern ligand design, aiming to fine-tune the properties of metal complexes for specific applications, from catalysis to materials science. rsc.orgrsc.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[6-(1H-benzimidazol-2-yl)pyridin-2-yl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5/c1-2-7-13-12(6-1)21-18(22-13)16-10-5-11-17(20-16)19-23-14-8-3-4-9-15(14)24-19/h1-11H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKICBDXAZNSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=NC(=CC=C3)C4=NC5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353383 | |

| Record name | 2,6-Bis(2-benzimidazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28020-73-7 | |

| Record name | 2,6-Bis(2-benzimidazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Bis(2-benzimidazolyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Bis 2 Benzimidazolyl Pyridine and Its Derivatives

Condensation Reactions in Polyphosphoric Acid Systems

A classical and widely employed method for the synthesis of 2,6-bis(2-benzimidazolyl)pyridine involves the condensation of pyridine-2,6-dicarboxylic acid with o-phenylenediamine (B120857) in the presence of a dehydrating agent, most notably polyphosphoric acid (PPA). nih.govnih.gov This reaction proceeds through the formation of amide intermediates followed by intramolecular cyclization to yield the desired benzimidazole (B57391) rings.

The general procedure involves heating a mixture of pyridine-2,6-dicarboxylic acid and two equivalents of o-phenylenediamine in PPA at elevated temperatures. nih.govnih.gov The use of PPA serves as both a solvent and a catalyst, facilitating the dehydration necessary for the cyclization step. While effective, this method often requires high temperatures and can sometimes lead to the formation of side products, necessitating careful purification of the final compound.

A similar approach has been utilized for the synthesis of related 2-substituted benzimidazoles, where a carboxylic acid is condensed with a 1,2-phenylenediamine derivative in a PPA/xylene system. nih.govnih.gov This highlights the versatility of PPA-mediated condensation for constructing the benzimidazole core.

Palladium/Copper-Catalyzed Coupling Approaches

Modern synthetic chemistry has introduced more sophisticated methods for the formation of C-N and C-C bonds, which have been applied to the synthesis of BBP and its derivatives. Palladium and copper-catalyzed cross-coupling reactions offer an alternative to high-temperature condensation methods.

One patented method describes the synthesis of this compound by reacting 2,6-dibromopyridine (B144722) with benzimidazole in the presence of copper powder, potassium hydroxide, and potassium carbonate in N,N-dimethylformamide (DMF). google.com This Ullmann-type coupling reaction provides the target compound in high yields. google.com

Palladium-catalyzed reactions have also been instrumental in synthesizing derivatives. For instance, palladium catalysts have been used for the intramolecular C-H arylation of pyridine-2,6-dicarboxylic acid bisamides to create fused heteroaromatic compounds. beilstein-journals.org This highlights the potential of palladium catalysis for constructing complex architectures based on the BBP scaffold. Furthermore, palladium-catalyzed C-H activation has been employed for the regioselective synthesis of 2-(2'-biphenyl)benzimidazoles, demonstrating the power of this approach in creating specific substituted benzimidazole derivatives. nycu.edu.twnih.gov Copper complexes have also been explored for their catalytic activities, for instance in the synthesis of pyran derivatives. nih.govrsc.org

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. arkat-usa.org This technology has been successfully applied to the synthesis of various heterocyclic compounds, including benzimidazole derivatives.

For instance, the synthesis of 2-aryl-1-benzylbenzimidazoles has been achieved through a microwave-assisted reaction of 1,2-phenylenediamine and an aromatic aldehyde. arkat-usa.org While not a direct synthesis of BBP, this demonstrates the feasibility of using microwave irradiation to facilitate the formation of the benzimidazole ring system. Another study showed that microwave irradiation significantly reduced the reaction time for the synthesis of 2-(benzylthio)imidazo[1,2a]pyrimidin-5-ones from days to just 80 minutes. nih.gov The cycloaddition of ketones and aldehydes to 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) to form substituted pyridazines was also accelerated under microwave conditions. nih.gov These examples suggest that a microwave-assisted approach could be a highly efficient route for the synthesis of BBP and its derivatives, potentially reducing the harsh conditions required in traditional condensation methods.

Alkylation Strategies for N-Substituted Derivatives

The synthesis of N-substituted derivatives of this compound is crucial for tuning its electronic and steric properties for various applications, such as in coordination chemistry. researchgate.netnih.govresearchgate.net These derivatives are typically prepared by the alkylation of the parent BBP molecule.

The benzimidazole N-H protons are acidic and can be deprotonated with a suitable base, followed by reaction with an alkylating agent. For example, N-benzyl derivatives have been synthesized and used in the preparation of metal complexes. researchgate.netnih.gov The synthesis of N-alkyl substituted 2-benzimidazolyl pyridine (B92270) has been reported, indicating established methods for this transformation. internationaljournalcorner.com The reaction of 2,6-bis(α-iminoalkyl)pyridines with organolithium reagents can lead to N-alkylation of the pyridine ring. nih.gov While this is not a direct alkylation of the benzimidazole nitrogen, it demonstrates a strategy for modifying the core pyridine structure.

Comparative Analysis of Synthetic Efficiencies and Selectivities

Condensation reactions in polyphosphoric acid are a traditional and straightforward approach. The main advantages are the use of readily available starting materials and a one-pot procedure. However, the requirement for high temperatures can limit its application for substrates with sensitive functional groups and may lead to lower yields and the formation of byproducts, necessitating extensive purification.

Palladium/copper-catalyzed coupling approaches offer a more modern and often more efficient alternative. The Ullmann-type coupling using copper powder provides high yields for the synthesis of the parent BBP. google.com Palladium-catalyzed methods, such as C-H activation and arylation, provide exceptional selectivity for the synthesis of specifically substituted derivatives that would be difficult to achieve through condensation methods. beilstein-journals.orgnycu.edu.twnih.gov The primary drawbacks of these methods can be the cost of the metal catalysts and the need for carefully controlled, often inert, reaction conditions.

Microwave-assisted synthetic routes represent a significant advancement in terms of reaction speed and efficiency. arkat-usa.org As demonstrated in the synthesis of related heterocyclic systems, microwave irradiation can dramatically reduce reaction times from hours or even days to minutes. nih.govnih.gov This method often leads to cleaner reactions and higher yields. A potential limitation is the scalability of microwave reactions for large-scale industrial production, although continuous-flow microwave reactors are addressing this challenge.

Alkylation strategies for producing N-substituted derivatives are generally efficient for modifying the parent BBP molecule. The choice of base and alkylating agent allows for a high degree of control over the final product. The selectivity of alkylation (e.g., mono- vs. di-alkylation) can sometimes be a challenge and may require careful optimization of reaction conditions.

Coordination Chemistry of 2,6 Bis 2 Benzimidazolyl Pyridine

Ligand Design Principles and Coordination Modes

The structure of 2,6-bis(2-benzimidazolyl)pyridine, featuring a central pyridine (B92270) ring flanked by two benzimidazole (B57391) moieties, is key to its function as a versatile ligand in coordination chemistry. nih.gov

Tridentate N-Donor Characteristics

This compound typically acts as a tridentate ligand, coordinating to metal centers through the nitrogen atoms of the central pyridine and the two flanking benzimidazole groups. This N,N,N-coordination mode results in the formation of two five-membered chelate rings, which enhances the stability of the resulting metal complexes. nih.gov The geometry of these complexes is often a distorted octahedron when two BBP ligands coordinate to a single metal ion, forming a [M(BBP)₂]ⁿ⁺ core. nih.govrsc.org This tridentate chelation is a fundamental aspect of its coordination chemistry, influencing the electronic and structural properties of the metal complexes. The rigid nature of the BBP ligand contributes to the formation of well-defined coordination spheres around the metal ion.

Protonation/Deprotonation Effects on Chelation

The coordination behavior of this compound is significantly influenced by pH due to the presence of acidic N-H protons on the benzimidazole rings. researchgate.net In neutral or acidic conditions, the ligand exists in its protonated form. Upon coordination to a metal ion, these protons can be lost, leading to a deprotonated ligand that forms neutral complexes with divalent metal ions. This deprotonation enhances the sigma-donating ability of the benzimidazole nitrogen atoms, thereby strengthening the ligand field. The ability to exist in both protonated and deprotonated forms allows for the synthesis of both charged and neutral complexes, which can exhibit different electronic and magnetic properties. researchgate.netnih.gov

Role of Imidazole (B134444) N-H Bonds in Coordination and Supramolecular Assembly

The N-H bonds of the benzimidazole groups in this compound play a crucial dual role. Firstly, they are directly involved in the coordination chemistry through deprotonation, which modulates the electronic properties of the ligand and the resulting metal complex. researchgate.net Secondly, these N-H groups are capable of forming hydrogen bonds. researchgate.net In the solid state, these hydrogen bonds can link the complex units, often involving counter-ions or solvent molecules, to form extended supramolecular architectures. nih.govresearchgate.net This hydrogen bonding capability is a key factor in the crystal engineering of BBP-based metal complexes, influencing their packing and potentially their bulk properties. rsc.orgnih.gov

Formation of Metal Complexes with Transition Metals

The versatile coordination properties of this compound have led to extensive studies of its complexes with various transition metals, with iron(II) and ruthenium(II) complexes being of particular interest due to their unique electronic and photophysical properties.

Iron(II) Complexes: Spin Crossover Phenomena and Electronic Tuning

Iron(II) complexes with this compound, typically of the form [Fe(BBP)₂]²⁺, are well-known for exhibiting spin crossover (SCO) behavior. rsc.orgresearchgate.net This phenomenon involves a transition between a low-spin (LS, S=0) and a high-spin (HS, S=2) state, which can be triggered by external stimuli such as temperature, pressure, or light. researchgate.netmdpi.com The SCO properties are highly sensitive to the nature of the counter-anion and the presence of solvent molecules in the crystal lattice, which can influence the intermolecular interactions and the cooperativity of the spin transition. rsc.org

The electronic properties of these iron(II) complexes can be tuned by modifying the BBP ligand. For instance, substitution on the benzimidazole rings can alter the ligand field strength, thereby shifting the spin transition temperature. researchgate.net Deprotonation of the BBP ligand in [Fe(BBP)₂] results in a neutral complex with a stronger ligand field, which tends to favor the low-spin state. researchgate.net

| Complex | Spin State Behavior | Transition Temperature (Tc) | Reference |

| Fe(BBP)₂₂·H₂O | ¹A₁ ↔ ⁵T₂ Spin Crossover | Gradual transition | rsc.org |

| Fe(BBP)₂₂·0.5H₂O | ¹A₁ ↔ ⁵T₂ Spin Crossover | Gradual transition | rsc.org |

| Fe(BBP)₂₂·2H₂O | ¹A₁ ↔ ⁵T₂ Spin Crossover | Gradual transition | rsc.org |

| Fe(BBP)₂·H₂O | ¹A₁ ↔ ⁵T₂ Spin Crossover | Two-stage transition at 423 K and 503 K | researchgate.net |

| Fe(BBP)₂·H₂O | ¹A₁ ↔ ⁵T₂ Spin Crossover | One-stage transition at 476 K | researchgate.net |

| Fe(BBP)₂₂·1.5H₂O | ¹A₁ ↔ ⁵T₂ Spin Crossover | Abrupt transition at 362 K with hysteresis | researchgate.net |

Ruthenium(II) Complexes: Photophysical and Redox Properties

Ruthenium(II) complexes incorporating this compound have been investigated for their interesting photophysical and electrochemical properties. rsc.orgnih.gov These complexes can exhibit luminescence, making them potentially useful in sensing and imaging applications. rsc.org The redox behavior of these complexes is also of significant interest. The ruthenium center can typically undergo a reversible one-electron oxidation from Ru(II) to Ru(III). nih.gov The potential at which this oxidation occurs can be influenced by the nature of the other ligands in the coordination sphere and by the protonation state of the BBP ligand. The stability of these complexes in different oxidation states is crucial for their potential applications in areas such as catalysis and photodynamic therapy. nih.govnih.gov

| Complex | Key Property | Observation | Reference |

| [Ru(bmbp)(phen)Cl]ClO₄ | Anticancer Action | Induces cancer cell apoptosis by triggering DNA damage. | rsc.org |

| [Ru(II) complexes with pyridyl-pyrazoline ligands] | Photochemical Reactivity | Ligand release upon light irradiation, with efficiency dependent on ligand structure. | acs.org |

| [(η⁶-p-cymene)Ru(II)Cl(L1)]PF₆ | Redox Behavior | Quasi-reversible Ru(II)/Ru(III) redox process. | nih.gov |

Nickel(II) and Cobalt(II) Complexes: Structural and Electronic Diversity

Complexes of this compound with nickel(II) and cobalt(II) exhibit a range of coordination geometries and electronic behaviors. A notable nickel(II) complex, Ni(bbp)22·2DMF, was synthesized and its crystal structure revealed a distorted octahedral geometry around the Ni(II) cation. In this complex, the central nickel ion is coordinated to two bbp ligands through a total of six nitrogen atoms. znaturforsch.com

The reaction of Ni(COD)2 with germanium(II) and tin(II) complexes containing a modified BZIMPY ligand (NBn-BZIMPY) resulted in the formation of nickel complexes with the general formula [(NBn-BZIMPY)2Ni][MCl3]2, where M is Ge or Sn. nih.gov This demonstrates the ability of the BZIMPY ligand to facilitate complex multi-component reactions.

Cobalt(II) also forms complexes with bis-benzimidazolyl ligands. For instance, a cobalt(II) complex, [Co(L1)(NO3)2], where L1 is a bis-benzimidazolyl bidentate ligand with a phenoxyl ether linker, was found to possess a 16-membered macrometallocycle. rsc.org Another cobalt(II) complex with a different bis-benzimidazolyl ligand (L3) and maleate (B1232345) as a co-ligand formed a 1D polymeric chain composed of 19-membered macrometallocycles. rsc.org A series of cobalt(II) complexes with a pyridine-based macrocyclic ligand featuring two pyridine pendant arms showcased strongly distorted geometries intermediate between octahedral and trigonal prismatic. rsc.org These examples highlight the structural diversity achievable with cobalt(II) and benzimidazole-containing ligands.

Table 1: Selected Nickel(II) and Cobalt(II) Complex Data

| Complex | Metal Ion | Geometry | Key Structural Feature | Reference |

|---|---|---|---|---|

| Ni(bbp)22·2DMF | Nickel(II) | Distorted Octahedral | Ni(II) coordinated to two bbp ligands via six N atoms | znaturforsch.com |

| [(NBn-BZIMPY)2Ni][MCl3]2 | Nickel(II) | Not specified | Formed from reaction with Ge(II)/Sn(II) complexes | nih.gov |

| [Co(L1)(NO3)2] | Cobalt(II) | Not specified | 16-membered macrometallocycle | rsc.org |

Copper(II) Complexes: Structural Characterization and Intercalation Studies

Copper(II) complexes of this compound and its derivatives have been extensively studied, particularly for their structural characteristics and interactions with DNA. In the complex Cu(bbp)22·2DMF, the copper center is six-coordinate, adopting a distorted octahedral geometry. tandfonline.com Spectrophotometric and viscosity measurements have suggested that this Cu(II) complex can bind to DNA through an intercalation mechanism. tandfonline.com

A series of mixed-ligand copper(II) complexes with the general formula [CuLX], where L is 2,6-bis(benzimidazol-2-yl)pyridine and X represents various co-ligands like dipyridophenazine or 1,10-phenanthroline, have been synthesized and assigned a five-coordinated geometry. nih.gov Studies on the interaction of these complexes with calf thymus DNA indicated binding constants (Kb) in the range of 1.21 × 104 M-1 to 5.43 × 104 M-1. nih.gov Viscosity measurements and thermal melting studies further supported an intercalative binding mode. nih.gov The nuclease activity of these complexes suggests they cleave DNA via redox chemistry. nih.gov

The planarity of the ligand system in copper(II) complexes is often linked to their DNA binding affinity, with greater planarity favoring intercalation. nih.gov This interaction can lead to interesting electronic properties and chemical reactivities. nih.gov

Table 2: DNA Binding Data for Copper(II) Complexes

| Complex | Co-ligand (X) | Binding Constant (Kb) (M-1) | Binding Mode | Reference |

|---|---|---|---|---|

| Cu(bbp)22·2DMF | - | Not specified | Intercalation | tandfonline.com |

| CuL(dipyridophenazine)2 | dipyridophenazine | 5.43 × 104 | Intercalation | nih.gov |

| CuL(1,10-phenanthroline)2 | 1,10-phenanthroline | 2.56 × 104 | Intercalation | nih.gov |

| CuL(hydroxyproline) | hydroxyproline | 1.21 × 104 | Intercalation | nih.gov |

Rhenium(V) Complexes: Oxo-Bridged Dimeric Structures

Palladium(II) Complexes: Spectroscopic and DFT Investigations

Palladium(II) forms complexes with this compound and its derivatives, which have been characterized using spectroscopic methods and computational studies. A series of Pd(II) complexes with the general formula [Pd(L)Cl]Cl, where L is either 2,6-bis(N-H-benzimidazol-2-yl)pyridine (L-H) or 2,6-bis(N-methyl-benzimidazol-2-yl)pyridine (L-Me), have been synthesized and characterized. researchgate.net DNA binding studies on these complexes suggest a partial intercalation mode. researchgate.net

The binding constants (Kb) for these complexes with DNA were determined to be 5.01 (± 0.9) x 104 M-1 for [Pd(L-H)Cl]Cl and 2.25 (± 0.9) x 105 M-1 for [Pd(L-Me)Cl]Cl, indicating that the more hydrophobic N-methylated ligand leads to stronger DNA binding. researchgate.net

Spectroscopic studies, including mass spectrometry, have been used to identify the formation of square planar Pd(II) complexes with mixed ligands. jusst.org Density Functional Theory (DFT) calculations are also employed to investigate the geometric and electronic structures of palladium complexes. For instance, DFT studies on Pd(II) complexes with 2-hydrazinopyridine (B147025) ligands have been used to optimize their square planar geometry and study their electronic transitions. biointerfaceresearch.com

Table 3: DNA Binding Constants for Palladium(II) Complexes

| Complex | Ligand | Intrinsic Binding Constant (Kb) (M-1) | Reference |

|---|---|---|---|

| [Pd(L-H)Cl]Cl | 2,6-bis(N-H-benzimidazol-2-yl)pyridine | 5.01 (± 0.9) x 104 | researchgate.net |

Coordination with Main Group and f-Block Elements

Group 14 Elements (Germanium, Tin)

The coordination of this compound with Group 14 elements like germanium and tin has been explored. The reaction of GeCl2 or SnCl2 with derivatives of BZIMPY leads to self-ionization products with the general formula [G-BZIMPYMCl][MCl3], where M is Ge or Sn, in high yields. nih.gov

In one germanium complex, the Ge(II) atom is three-coordinate, bonded to a chlorine atom and two nitrogen atoms of the ligand in a distorted trigonal-pyramidal geometry. researchgate.net The Ge-N bond distances in this complex are noted to be shorter than those observed in some other reported BZIMPY-coordinated Ge(II) cations. researchgate.net The tin-containing complex, [NBn-BZIMPYSnCl][SnCl3], exhibits a significantly stronger metal-to-ligand charge transfer (MLCT) band in its UV-vis absorption spectrum compared to its germanium counterparts. nih.gov

Pnictogen(III) Dications (Phosphorus, Arsenic, Antimony, Bismuth)

This compound ligands have been successfully employed to stabilize pnictogen(III) dications. Two homologous series of these dications, containing PnIII-X moieties (where Pn = P, As, Sb, Bi and X = Cl or Ph), have been synthesized and fully characterized. nih.govnih.gov These compounds have been identified as strong Lewis acids, with the Lewis acidity increasing from phosphorus to bismuth within each series. nih.gov

X-ray crystallography has been crucial in determining the structures of these complexes. For example, in the antimony complex [ClSb(Bn-BZIMPY)][OTf]2, the antimony center exhibits interactions with the triflate anions. nih.gov The bismuth dication, [ClBi(Bn-BZIMPY)][OTf]2, forms even shorter interactions with the triflate anions. nih.gov The redox chemistry of these pnictogen dication complexes has been investigated using cyclic voltammetry, revealing irreversible reduction potentials. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | bbp or BZIMPY |

| Ni(bbp)22·2DMF | - |

| Ni(COD)2 | - |

| [(NBn-BZIMPY)2Ni][MCl3]2 | M = Ge, Sn |

| [Co(L1)(NO3)2] | L1 = bis-benzimidazolyl bidentate ligand |

| [Co(L3)(LA)]n | L3 = bis-benzimidazolyl bidentate ligand, LA = maleate |

| Cu(bbp)22·2DMF | - |

| [CuLX] | L = 2,6-bis(benzimidazol-2-yl)pyridine, X = various co-ligands |

| [Pd(L-H)Cl]Cl | L-H = 2,6-bis(N-H-benzimidazol-2-yl)pyridine |

| [Pd(L-Me)Cl]Cl | L-Me = 2,6-bis(N-methyl-benzimidazol-2-yl)pyridine |

| [G-BZIMPYMCl][MCl3] | M = Ge, Sn |

| [ClSb(Bn-BZIMPY)][OTf]2 | - |

| [ClBi(Bn-BZIMPY)][OTf]2 | - |

| Germanium(II) chloride | GeCl2 |

| Tin(II) chloride | SnCl2 |

| Phosphorus trichloride | PCl3 |

| Arsenic trichloride | AsCl3 |

| Antimony trichloride | SbCl3 |

| Bismuth trichloride | BiCl3 |

| Phenylphosphorus dichloride | PhPCl2 |

| Phenylarsenic dichloride | PhAsCl2 |

| Phenylantimony dichloride | PhSbCl2 |

| Phenylbismuth dichloride | PhBiCl2 |

| Dipyridophenazine | - |

| 1,10-Phenanthroline | phen |

| Hydroxyproline | - |

| 2,6-Pyridine dicarboxylic acid | - |

| Picrate | pic |

| Dimethylformamide | DMF |

Lanthanide(III) Complexes: Luminescent Properties

The formation of luminescent lanthanide(III) complexes with this compound and its derivatives has been a subject of detailed investigation. These complexes are of particular interest for applications in lighting devices, sensors, and bio-imaging due to the characteristic sharp, line-like emission bands of the lanthanide ions, which arise from f-f electronic transitions. The BBP ligand acts as an efficient "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light in the visible or near-infrared region.

Studies have shown that BBP can form ten-coordinate complexes with various lanthanide(III) ions, including cerium (Ce), samarium (Sm), europium (Eu), and terbium (Tb). escholarship.org For instance, complexes with the general formula [Ln(BBP)(NO₃)₃] have been synthesized and structurally characterized. In these complexes, the lanthanide ion is typically coordinated to the three nitrogen atoms of the BBP ligand and to oxygen atoms from the nitrate (B79036) anions. escholarship.orgnih.gov

The luminescent properties of these complexes are highly dependent on the specific lanthanide ion and the coordination environment. The quantum yields of the metal-centered luminescence upon ligand excitation have been measured for several complexes in methanol (B129727) solution, with the order being Eu > Tb > Sm. escholarship.org

For the europium(III) complex, the luminescence spectrum is dominated by the electric dipole transitions, particularly the ⁵D₀→⁷F₂ and ⁵D₀→⁷F₄ transitions, which are significantly more intense than the magnetic dipole transition ⁵D₀→⁷F₁. escholarship.org The splitting of the ⁵D₀→⁷F₁ transition into three bands is indicative of a low symmetry (C₁) around the Eu³⁺ ion, a finding that is consistent with crystallographic data. escholarship.org The quantum yields of these complexes are also influenced by substituents on the BBP ligand and the solvent used, which can affect the energy of the ligand's singlet and triplet excited states and the efficiency of the energy transfer to the lanthanide ion. nih.govresearchgate.net

Table 1: Luminescent Properties of Lanthanide(III) Complexes with this compound Derivatives

| Lanthanide Ion | Complex Formula | Emission Transitions | Quantum Yield Order (in Methanol) | Reference |

| Europium(III) | [Eu(BBP)(NO₃)₃] | ⁵D₀→⁷F₂, ⁵D₀→⁷F₄ (intense), ⁵D₀→⁷F₁ (weak) | > Tb > Sm | escholarship.org |

| Terbium(III) | [Tb(BBP)(NO₃)₃] | - | < Eu | escholarship.org |

| Samarium(III) | [Sm(BBP)(NO₃)₃] | - | < Tb | escholarship.org |

| Europium(III) | [Eu(L)(NO₃)₃] (L = substituted BBP) | Metal-centered luminescence upon ligand excitation | Substituent dependent | nih.govresearchgate.net |

Actinide Complexes: Metal-Ligand Interaction Analysis

The coordination chemistry of actinide elements with N-heterocyclic ligands like this compound is a more challenging and less explored area compared to lanthanide chemistry. The larger ionic radii and the involvement of 5f orbitals in bonding lead to complex coordination behaviors and make the synthesis and characterization of stable actinide complexes difficult. nih.gov

Direct experimental studies on actinide complexes with BBP are scarce in the available literature. However, insights into the potential metal-ligand interactions can be drawn from studies involving other N-heterocyclic ligands and computational analyses of actinide complexes.

The interaction between actinides and N-donor ligands is known to have a significant covalent character, which is a key difference from the more electrostatic interactions typically seen in lanthanide complexes. smu.edu This covalency arises from the mixing of the ligand orbitals with the actinide 5f and 6d orbitals. Computational studies on actinide sandwich compounds, for instance, have shown a preference for strong covalent interactions between the actinide metal center and the ligand's atoms. smu.edu

In the context of ligands similar to BBP, the rigidity of the N-heterocyclic core plays a crucial role in the complexation and selectivity for actinides. acs.org The pre-organized structure of a ligand like BBP could lead to stable complexes with actinide ions. The strong σ-donating nature of the benzimidazole units in BBP would be expected to form strong coordinate bonds with the actinide center. researchgate.net

Analysis of related systems, such as actinide complexes with other polydentate N-heterocyclic ligands, reveals that the geometry and electronic structure of the resulting complexes are highly sensitive to the ligand's architecture. escholarship.org For example, the synthesis of thorium(IV) and uranium(IV) complexes with corrole (B1231805) ligands, which are also N-heterocyclic macrocycles, resulted in dimeric structures with significant distortions from planarity, indicating the complex interplay of steric and electronic factors in actinide coordination. escholarship.org

Furthermore, the development of chelating ligands with anionic groups has been a strategy to overcome the electrostatic mismatch that often hinders the direct ligation of neutral N-heterocyclic ligands to f-block elements. nih.gov While BBP is a neutral ligand, its strong donor capacity might facilitate complexation, though the stability and nature of the resulting metal-ligand bond would require dedicated experimental and computational investigation.

Advanced Material and Application Development Through 2,6 Bis 2 Benzimidazolyl Pyridine Complexes

Catalysis and Electrocatalysis

The structural rigidity and electron-donating nature of the bbp ligand make its metal complexes highly effective catalysts for a range of chemical transformations. From organic synthesis to renewable energy applications, these complexes are proving to be valuable tools for chemists and material scientists.

Organic Reaction Catalysis

Complexes of 2,6-bis(2-benzimidazolyl)pyridine and its derivatives have emerged as potent catalysts in organic synthesis. Notably, bimetallic rhodium(I) and iridium(I) complexes bridged by bbp derivatives have been successfully employed in the transfer hydrogenation of ketones. rsc.org This process is a crucial transformation in organic chemistry, providing a greener alternative to traditional reduction methods. The systematic variation of the intermetallic distance and the electronic properties of the bbp ligand in these bimetallic complexes allows for the fine-tuning of their catalytic activity, offering a pathway to optimize reaction rates and selectivity. rsc.org

The catalytic prowess of bbp extends to other significant organic reactions. For instance, pyridine (B92270) 2,6-dicarboxylic acid, a related bifunctional molecule, has been shown to be an effective organocatalyst for the hydrophosphonylation of aldehydes and ketones. organic-chemistry.org While not a direct bbp complex, this highlights the catalytic potential inherent in the 2,6-pyridyl scaffold. Further research into bbp complexes is anticipated to uncover their utility in a broader spectrum of organic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Photocatalytic Systems

In the quest for sustainable energy solutions, photocatalysis has emerged as a promising technology, and bbp complexes are playing a significant role. Ruthenium(II) complexes incorporating the bbp ligand have shown potential for the electrochemical reduction of carbon dioxide (CO₂), a critical process for converting this greenhouse gas into valuable fuels. nih.gov

More recently, noble metal-free photocatalytic systems have been developed. Iron(II) and zinc(II) complexes with bbp and its methylated analogue, 2,6-bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine, have been investigated for the visible-light-driven reduction of CO₂. The iron complex, [Fe(Me-bzimpy)₂]²⁺, demonstrated superior performance, achieving a turnover number (TON) of 878 for CO production with a high selectivity of 99.2%. This performance was significantly higher than that of the non-methylated iron complex and the zinc complex, highlighting the tunability of the catalyst's performance through ligand modification.

Furthermore, the integration of bbp-based complexes into solid-state materials has led to the development of robust and recyclable photocatalysts. A ruthenium(II) complex of a 2,6-bis(1,2,3-triazol-4-yl)pyridine derivative embedded within a porous organic polymer has been shown to be a highly efficient photocatalyst for organic transformations, such as the synthesis of thiocarbamates and disulfides. rsc.org This heterogeneous catalyst could be recycled and reused multiple times without a significant loss in its catalytic activity, demonstrating a practical approach for sustainable chemical synthesis. rsc.org

| Catalyst/Photosensitizer System | Target Product | Turnover Number (TON) | Selectivity (%) | Reference |

| [Fe(Me-bzimpy)₂]²⁺ / TADF photosensitizer | CO | 878 | 99.2 | |

| [Fe(bzimpy)₂]²⁺ / TADF photosensitizer | CO | 63 | - | |

| [Zn(Me-bzimpy)₂]²⁺ / TADF photosensitizer | CO | 53 | - | |

| Re(PyNHC-PhCF₃)(CO)₃Br (self-sensitized) | CO | 32 | - | acs.org |

| Re(bpy)(CO)₃Br (benchmark) | CO | 14 (self-sensitized), 33 (with Ir photosensitizer) | - | acs.org |

| Ni(II) complex with Mg²⁺ cocatalyst | CO | - | - | acs.org |

TADF: Thermally Activated Delayed Fluorescence; Me-bzimpy: 2,6-bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine; bzimpy: 2,6-bis(1H-benzo[d]imidazol-2-yl)pyridine; PyNHC-PhCF₃: Pyridyl N-heterocyclic carbene with trifluoromethylphenyl substituent; bpy: 2,2'-bipyridine (B1663995). Data for Ni(II) complex highlights enhancement with Lewis-acid cocatalyst rather than specific TON.

Application in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising photovoltaic technology, and the design of efficient sensitizer (B1316253) dyes is crucial for their performance. While the direct application of this compound complexes as primary sensitizers is still an emerging area, related structures have shown significant promise. Ruthenium(II) complexes with symmetric 2,6-bis(imidazolyl)pyridine ligands, which are structurally analogous to bbp, have been proposed as potential dyes for DSSCs. mdpi.com The introduction of a methylene (B1212753) bridge in an asymmetric 2-benzimidazolyl-6-benzimidazolylmethyl pyridine ruthenium(II) complex was aimed at prolonging the excited-state lifetimes, a key factor for efficient electron injection into the semiconductor electrode. mdpi.com

Ethylene (B1197577) Polymerization Catalysis

Complexes of this compound have demonstrated significant catalytic activity in ethylene polymerization, a process of immense industrial importance. Chromium(III) complexes of bbp, when activated with methylaluminoxane (B55162) (MAO) as a cocatalyst, exhibit high activity for both ethylene oligomerization and polymerization. acs.org These catalysts produce oligomers with a high selectivity for α-olefins and generate polyethylenes with exceptionally broad molecular weight distributions. acs.org When a different cocatalyst, diethylaluminum chloride (Et₂AlCl), is used, these chromium complexes show moderate activity but produce high-molecular-weight linear polyethylene. acs.org

For comparison, the closely related 2,6-bis(imino)pyridyl ligands have been extensively studied in complex with iron and cobalt. acs.orgresearchgate.net These catalysts, upon activation with MAO, are highly active for ethylene polymerization, producing linear polyethylene. acs.org The activity of these iron-based catalysts can be an order of magnitude higher than their cobalt counterparts, with productivities reaching up to 20,600 g/mmol ·h·bar. acs.org The molecular weights of the resulting polymers can be very high, ranging from 14,000 to 611,000 g/mol . acs.org The nature of the ligand substituents and the reaction conditions significantly influence both the catalyst's productivity and the polymer's molecular weight. acs.orgresearchgate.net

| Catalyst Precursor | Cocatalyst | Activity ( g/mmol ·h·bar) | Polymer Molecular Weight (Mw, g/mol ) | Reference |

| LFeX₂ (ketimine) | MAO | 3750 - 20600 | 14000 - 611000 | acs.org |

| LFeX₂ (aldimine) | MAO | ~10x lower than ketimine | - | acs.org |

| LCoX₂ (ketimine) | MAO | 450 - 1740 | - | acs.org |

| [Cr(bbp)Cl₂]Cl | MAO | High activity (oligomerization & polymerization) | Broad MWD | acs.org |

| [Cr(bbp)Cl₂]Cl | Et₂AlCl | Moderate activity | High MW linear PE | acs.org |

L = 2,6-bis(imino)pyridyl ligand; MAO = Methylaluminoxane; MWD = Molecular Weight Distribution; PE = Polyethylene.

Chemical Sensing and Molecular Recognition

The ability of the bbp ligand to form stable and often fluorescent complexes with metal ions makes it an excellent platform for the development of chemical sensors. These sensors can detect the presence of specific ions through changes in their optical properties, such as fluorescence or color.

Optical Sensors for Metal Ions (e.g., Zn(II), Hg(II))

The uncomplexed this compound molecule itself serves as a dual-mode optical sensor. It exhibits a red-shifted fluorescence emission upon the addition of zinc(II) ions, allowing for the selective detection of Zn(II) with a detection limit of 2.1 μM. researchgate.netnih.gov This fluorescence response is not observed with other common cations, demonstrating the sensor's high selectivity. researchgate.netnih.gov In addition to its fluorometric sensing capabilities, bbp also acts as a colorimetric sensor, changing from colorless to purple in the presence of iron(II) ions and to yellow with iron(III) ions. nih.gov

To enhance the practical applications of bbp-based sensors, researchers have incorporated the ligand into polymeric structures. A silsesquioxane-based polymer functionalized with a bbp derivative has been developed as a thermally stable, solid-state fluorescent sensor for Zn(II). acs.org This polymer sensor not only detects Zn(II) through a red shift in its fluorescence but can also differentiate it from cadmium(II) by distinct fluorescence color changes. acs.org

For the detection of the highly toxic mercury(II) ion, a fluorescent sensor was developed by immobilizing a bbp derivative onto the surface of SBA-15 nanoporous silica. researchgate.net This material exhibits strong fluorescence that is selectively quenched in the presence of Hg(II) ions in aqueous media, with a detection limit as low as 2.6 × 10⁻⁶ M. researchgate.net The high selectivity of this sensor for Hg(II) over other metal ions makes it a promising tool for environmental monitoring. researchgate.net

| Sensor | Target Ion | Sensing Principle | Detection Limit | Reference |

| This compound (bbp) | Zn(II) | Fluorescence (red-shift) | 2.1 μM | researchgate.netnih.gov |

| This compound (bbp) | Fe(II) | Colorimetric (colorless to purple) | 0.28 μM | nih.gov |

| This compound (bbp) | Fe(III) | Colorimetric (colorless to yellow) | 3.5 μM | nih.gov |

| bbp-functionalized SBA-15 | Hg(II) | Fluorescence quenching | 2.6 μM | researchgate.net |

| bbp-linked silsesquioxane polymer | Zn(II) | Fluorescence (red-shift) | - | acs.org |

Anion Recognition Receptors (e.g., Fluoride (B91410), Acetate (B1210297), Urea)

The compound this compound has been identified as an effective receptor for various anions. nih.gov Its ability to selectively bind with anions is primarily attributed to the hydrogen bonding interactions between the N-H protons of the benzimidazole (B57391) rings and the guest anion. This interaction can be monitored through various spectroscopic techniques, including UV-vis and fluorescence spectroscopy, as well as ¹H NMR. nih.govresearchgate.net

Fluoride Recognition: BBP has been demonstrated to be a highly effective chemosensor for fluoride ions. researchgate.net The binding event induces noticeable changes in the optical and chemical shift properties of the ligand, allowing for its detection. researchgate.net The stability of the BBP-fluoride complex is a key factor in its sensing capabilities.

Acetate Recognition: Similarly, BBP acts as an efficient receptor for acetate ions. nih.gov Spectroscopic studies have shown that the interaction with acetate leads to distinct modifications in the UV-vis and fluorescence spectra of BBP, signaling the presence of the anion. nih.gov

Urea (B33335) Derivatives in Anion Recognition: While BBP itself is a primary receptor, research has also extended to multifunctional urea derivatives for anion recognition. These systems can selectively recognize fluoride anions through the formation of charge-transfer complexes, a process that can be observed via absorption and fluorescence spectroscopy. nih.gov

Table 1: Anion Recognition by this compound and Derivatives

| Analyte | Receptor | Detection Method(s) | Key Observation |

| Fluoride | This compound | UV-vis, Fluorescence, ¹H NMR | Optical and chemical shift changes. researchgate.net |

| Acetate | This compound | UV-vis, Fluorescence, ¹H NMR | Optical modification and chemical shift changes. nih.gov |

| Fluoride | N,N'-disubstituted urea derivative | Absorption and Fluorescence Spectroscopy, ¹H NMR | Formation of a charge-transfer complex. nih.gov |

Chemo/Optical Sensors for Organic Analytes (e.g., Aniline)

Beyond anion recognition, this compound has been reported as an optical sensor for the recognition of organic analytes like aniline. sigmaaldrich.com The interaction between the BBP molecule and the analyte leads to changes in its photophysical properties, which can be harnessed for sensing applications. This capability stems from the specific binding interactions and the resulting modulation of the electronic structure of the BBP ligand.

Table 2: Sensing of Organic Analytes by this compound

| Analyte | Sensor | Application |

| Aniline | This compound | Optical sensor. sigmaaldrich.com |

Design Principles for Selective Sensing

The design of selective sensors based on this compound hinges on several key principles:

Hydrogen Bonding: The presence of N-H protons in the benzimidazole units is crucial for establishing strong and directional hydrogen bonds with anionic analytes. nih.govresearchgate.net

Preorganized Cavity: The V-shaped or tridentate structure of the BBP ligand provides a well-defined cavity that can accommodate specific guest molecules. researchgate.netsigmaaldrich.com

Photophysical Properties: The inherent fluorescence of BBP and its sensitivity to the local chemical environment allow for the development of optical sensors. Binding events that alter the electronic properties of the ligand lead to detectable changes in absorption and emission spectra. nih.gov

Metal Ion Coordination: The introduction of a metal center can modulate the binding affinity and selectivity of the BBP ligand for specific analytes. The choice of metal ion can fine-tune the electronic and structural properties of the resulting complex.

Supramolecular Chemistry and Self-Assembly

The ability of this compound to engage in various non-covalent interactions makes it an excellent building block in supramolecular chemistry for the construction of complex, functional architectures.

Construction of Metal-Organic Frameworks (MOFs)

While research on MOFs containing this compound is an emerging area, related pyridine-based ligands have been successfully used to construct mixed-ligand MOFs. d-nb.inforesearchgate.net For instance, the combination of pyridine-2,6-dimethanol with other organic linkers has led to the synthesis of new 2D and 3D MOFs with interesting structural topologies and magnetic properties. d-nb.inforesearchgate.net These frameworks are built upon the coordination of the ligands to metal ions, forming extended crystalline networks. d-nb.info The principles demonstrated in these systems suggest the potential of BBP as a ligand in the design of novel MOFs with tailored properties for applications in catalysis, gas storage, and separation.

Luminescent Materials and Optoelectronic Applications

The tridentate N-donor ligand this compound (bzimpy) has garnered significant attention for its application in luminescent materials and optoelectronics. Its structural similarity to 2,2':6',2''-terpyridine (tpy), combined with the more basic and electron-rich nature of its benzimidazole moieties, allows it to form highly stable and emissive complexes with a variety of metal ions. researchgate.net The inherent hydrogen-bonding capabilities of the imidazole (B134444) rings further contribute to its utility in constructing light-emitting devices. electrochemsci.org These properties make bzimpy-based complexes promising candidates for applications ranging from organic light-emitting diodes (OLEDs) to specialized chemosensors.

Design and Synthesis of Emissive Metal Complexes

The synthesis of emissive metal complexes incorporating the this compound ligand framework is versatile, accommodating a wide range of transition metals and main group elements. The bzimpy ligand acts as a tridentate pincer, coordinating to metal centers through the central pyridine nitrogen and two nitrogen atoms from the benzimidazole rings. researchgate.net

A common synthetic strategy involves the reaction of the bzimpy ligand or its derivatives with a suitable metal salt in an appropriate solvent. For instance, ruthenium(II) complexes have been prepared by reacting substituted bzimpy ligands with ruthenium precursors, yielding compounds formulated as [RuL(Ln)(NCS)2], where L is a bzimpy derivative and Ln is a co-ligand like pyridine-2,6-dicarboxylic acid. electrochemsci.org Similarly, platinum(II) pincer complexes with the general formula [Pt(mbzimpy)X]+ (where mbzimpy is 2,6-bis(N-methylbenzimidazol-2-yl)pyridine and X is an ancillary ligand like Cl, C≡CPh, Ph, or CH3) are synthesized by reacting the ligand with platinum precursors. nih.govrsc.org

The synthesis can be extended to various other metals. Dinuclear alkynylplatinum(II) metallofoldamers have been designed by incorporating a sterically undemanding and π-conjugated 2,6-bis(N-dodecylbenzimidazol-2'-yl)pyridine pincer ligand. nih.govacs.org Bimetallic rhodium(I) and iridium(I) complexes bridged by bzimpy derivatives have also been successfully synthesized and characterized. rsc.orgdntb.gov.ua Furthermore, the coordination chemistry of bzimpy has been explored with Group 13 and 14 elements, such as Gallium, Germanium, and Tin. nih.govnih.gov Treatment of GeCl2 or SnCl2 with N-substituted bzimpy ligands can lead to self-ionization products, forming complexes such as [G-BZIMPYMCl][MCl3] in high yields. researchgate.netnih.gov

The synthesis methods are generally straightforward, often involving refluxing the ligand and metal salt in a solvent like acetone (B3395972) or ethanol. electrochemsci.orgnih.gov The resulting complexes are then characterized using techniques such as FTIR, NMR spectroscopy, and single-crystal X-ray diffraction. electrochemsci.orgrsc.org

Table 1: Examples of Synthesized Emissive Metal Complexes with Bzimpy Derivatives

| Complex Type | Metal Center | Bzimpy Ligand Derivative | Ancillary Ligand/Bridge | Synthetic Approach | Reference |

|---|---|---|---|---|---|

| Mononuclear | Ruthenium(II) | 2,6-bis(butylbenzimidazolyl)pyridine | Pyridine-2,6-dicarboxylic acid, NCS | Reaction of ligand with Ru precursor | electrochemsci.org |

| Mononuclear Pincer | Platinum(II) | 2,6-bis(N-methylbenzimidazol-2-yl)pyridine | Cl, C≡CPh, Ph, CH3 | Reaction of ligand with Pt precursor | nih.govrsc.org |

| Dinuclear Foldamer | Platinum(II) | 2,6-bis(N-dodecylbenzimidazol-2'-yl)pyridine | m-phenyleneethynylene | Multi-step organic and coordination synthesis | nih.govacs.org |

| Binuclear | Rhodium(I), Iridium(I) | 2,6-bis(benzimidazol-2-yl)pyridine derivatives | Bridging bzimpy ligand | Reaction of ligand with metal precursors | rsc.org |

| Cationic | Germanium(II), Tin(II) | N-benzyl-bzimpy | Cl | Self-ionization upon reaction of MCl2 with ligand | researchgate.netnih.gov |

Photophysical Tuning through Ligand Modification and Metal Center Variation

The luminescent properties of this compound complexes can be systematically tuned by altering both the organic ligand framework and the coordinated metal ion. This tunability is crucial for designing materials with specific emission colors, quantum yields, and lifetimes for optoelectronic applications.

Ligand Modification: Modifications to the bzimpy ligand have a profound impact on the electronic structure and, consequently, the photophysical properties of the resulting complexes. Introducing electron-donating groups, such as butyl substituents on the benzimidazole rings, can influence the emission properties of Ru(II) complexes. electrochemsci.org For platinum(II) complexes, substituting the N-H protons of the benzimidazole units with alkyl chains (e.g., dodecyl groups) creates a more hydrophobic and π-conjugated ligand that facilitates the formation of luminescent metallogels through Pt···Pt and π-π stacking interactions. nih.govacs.org The emission characteristics of these materials are highly dependent on the conformation and aggregation state, which is directed by the ligand design.

Metal Center Variation: The choice of the metal center is a primary determinant of the emissive state's nature and energy. A comparative study of platinum(II) complexes with bzimpy (mbzimpy) and the analogous terpyridine (tpy) ligand highlights the influence of the pincer ligand. nih.govrsc.org The mbzimpy ligand, being a stronger electron donor than tpy, causes the oxidation of Ru(II) to Ru(III) to occur at a lower potential. rsc.org In [Pt(mbzimpy)X]+ complexes, the emission at 77 K is a vibronically-structured band between 470-560 nm. nih.gov The character of this emission can be tuned by the ancillary ligand (X), shifting from a ligand-centered (³LC) state for X = Cl, Ph, CH3 to a ligand-to-ligand charge transfer (³LLCT) state for the phenylacetylide ligand (X = C≡CPh). nih.gov

Similarly, comparing Ru(II) and Co(II) complexes with the same bzimpy-type ligands reveals significant differences in performance when used as sensitizers in dye-sensitized solar cells, with the Ru(II) complexes showing better efficiency. electrochemsci.org The variation of the metal center allows for broad tuning of the metal-to-ligand charge transfer (MLCT) bands, which are fundamental to the photophysical behavior of these complexes. researchgate.net For instance, [NBn-BZIMPYSnCl][SnCl3] exhibits a much stronger MLCT band compared to its germanium counterpart. researchgate.net

Table 2: Photophysical Properties of Selected Bzimpy Metal Complexes

| Complex | Metal Center | Ligand | Emission Max (λmax) | Emission Character | Key Tuning Factor | Reference |

|---|---|---|---|---|---|---|

| [Pt(mbzimpy)Cl]+ | Platinum(II) | mbzimpy | ~470-560 nm (at 77 K) | ³LC | Ancillary Ligand (Cl) | nih.gov |

| [Pt(mbzimpy)(CCPh)]+ | Platinum(II) | mbzimpy | ~470-560 nm (at 77 K) | ³LLCT | Ancillary Ligand (C≡CPh) | nih.gov |

| Dinuclear Pt(II) Foldamer | Platinum(II) | bzimpy-(N-dodecyl) | Orange Luminescence (gel) | Aggregation-induced (Pt···Pt, π-π) | Ligand Modification (Alkyl Chain) | nih.govacs.org |

| [NBn-BZIMPYSnCl][SnCl3] | Tin(II) | NBn-BZIMPY | Strong MLCT absorption | MLCT | Metal Center (Sn vs. Ge) | researchgate.net |

Hybrid Polymer-Based Luminescent Sensors

The unique fluorogenic character of the bzimpy ligand system makes it an excellent building block for creating luminescent sensors. nih.gov By incorporating bzimpy derivatives into a polymer matrix, highly sensitive and selective solid-state sensors can be developed.

A notable example is a thermally stable, semi-branched silsesquioxane polymer chemically linked to a 2,2′-(pyridine-2,6-diyl)bis(3H-benzo[d]imidazole-5-amine) derivative. nih.govacs.orgresearchgate.net This hybrid material was synthesized by reacting a phenyl-silsesquioxane cage structure, functionalized with chloromethylphenyl groups, with the amine-functionalized bzimpy linker. nih.govacs.org The resulting polymer is thermally stable up to 285 °C and emits blue light in both solution and solid states. nih.govacs.org

This polymer acts as a highly effective fluorogenic sensor for zinc(II) ions. nih.govresearchgate.net Upon the addition of Zn(II), the polymer's emission undergoes a significant red shift from blue (464 nm) to green (528 nm). nih.govresearchgate.net This distinct color change allows for the specific detection of Zn(II). The sensing mechanism is reversible, as the original blue emission can be restored by adding a competitive ligand like tetrahydrofuran (B95107) (THF). nih.govresearchgate.net

Crucially, this sensor demonstrates high selectivity. It can differentiate Zn(II) from Cd(II), which is chemically similar, as Cd(II) does not induce the same fluorescent color shift. nih.gov The polymer's utility as a practical sensor was demonstrated by embedding it into a paper strip, creating a solid-phase chemosensor for detecting Zn(II) ions in solution. nih.gov The emission is also sensitive to pH, quenching upon protonation by an acid and recovering upon neutralization with a base, adding another layer of functionality. nih.govacs.org

Table 3: Characteristics of a Bzimpy-Silsesquioxane Hybrid Polymer Sensor

| Property | Description | Reference |

|---|---|---|

| Polymer Backbone | Phenyl-silsesquioxane semi-branched polymer | nih.govacs.org |

| Functional Linker | 2,2′-(pyridine-2,6-diyl)bis(3H-benzo[d]imidazole-5-amine) | nih.gov |

| Initial Emission | Blue (λmax ≈ 464 nm) | nih.govresearchgate.net |

| Target Analyte | Zinc(II) ions | nih.gov |

| Sensing Response | Fluorescence red shift to green (λmax ≈ 528 nm) upon Zn(II) binding | nih.govresearchgate.net |

| Selectivity | Differentiates Zn(II) from Cd(II) | nih.gov |

| Reversibility | Binding is reversible with a competitive ligand (THF) | nih.govresearchgate.net |

| Application | Solid-phase fluorescent chemosensor on a paper strip | nih.gov |

Spectroscopic and Structural Characterization Techniques

X-ray Crystallography: Elucidation of Solid-State Structures and Coordination Geometries

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2,6-Bis(2-benzimidazolyl)pyridine and its derivatives, this method has been instrumental in confirming molecular structures and understanding how the ligand coordinates to metal centers.

In complexes, the bbp ligand typically acts as a tridentate chelator, coordinating to a metal ion through the nitrogen atoms of the pyridine (B92270) ring and both benzimidazole (B57391) groups. researchgate.netnih.govnih.gov This coordination often results in a distorted octahedral geometry around the metal center when two bbp ligands are present, as seen in various nickel(II) and iron(II) complexes. nih.goviucr.orgrsc.org For instance, in the complex Ni(C19H13N5)22·(CH3CH2)2O, the central Ni(II) atom is six-fold coordinated by the three nitrogen atoms of each of the two bbp ligands. iucr.orgiucr.orgiucr.org Similarly, a ruthenium(II) complex, Ru(C19H13N5)22·3C4H10O, exhibits a slightly distorted octahedral environment with two tridentate bbp ligands. nih.gov

The crystal structure of derivatives of bbp, such as 2,6-bis(1-methylbenzimidazol-2-yl)pyridine, reveals a quasi trans-trans conformation of the unsubstituted nitrogen atoms of the aromatic rings. researchgate.net In some instances, the bbp ligand can also act as a bridging ligand, connecting two metal centers. researchgate.net The coordination geometry can also be influenced by the metal ion. For example, with Ge(II), a distorted trigonal-pyramidal geometry is observed where the germanium atom is bonded to one chlorine atom and coordinated to two nitrogen atoms of the bbp ligand. researchgate.net

Hydrogen bonding and π-π stacking interactions are also significant features observed in the crystal structures of bbp complexes, contributing to their supramolecular assembly. nih.govnih.goviucr.org

Table 1: Selected Crystallographic Data for this compound Complexes

| Complex | Crystal System | Space Group | Key Geometric Features | Reference |

| Ni(C19H13N5)22·(CH3CH2)2O | - | - | Distorted octahedral Ni(II) center | iucr.orgiucr.orgiucr.org |

| Ru(C19H13N5)22·3C4H10O | Orthorhombic | Pca21 | Slightly distorted octahedral Ru(II) center | nih.gov |

| [{Rh(NBD)Cl}2L5] | - | - | Distorted trans-trans conformation of the ligand | researchgate.net |

| [G-BZIMPYGeCl][GeCl3] | - | - | Distorted trigonal-pyramidal Ge(II) center | researchgate.net |

| Ni(bbp)22·2DMF | - | - | Distorted octahedral Ni(II) center | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-Phase Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for investigating the structure and electronic properties of this compound and its complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR studies of the free bbp ligand have been used to understand tautomeric equilibria and hydrogen bonding in solution. researchgate.net The chemical shifts of the protons are sensitive to coordination with metal ions and protonation. researchgate.net For instance, the coordination of bbp to diamagnetic metal ions like Li⁺, Na⁺, and Co³⁺ has been investigated using NMR. researchgate.net In the case of the Co(III) complex, [Co(bbp-H)₂]⁺, the cobalt ion is coordinated by two deprotonated bbp ligands. researchgate.net

The binding of anions to the bbp ligand can also be monitored by ¹H NMR, with changes in chemical shifts indicating an interaction. This technique has been used to demonstrate the efficacy of bbp as a receptor for acetate (B1210297) ions. biocrick.comnih.gov Furthermore, variable-temperature NMR experiments can provide insights into dynamic processes, such as conformational changes and ligand exchange. researchgate.net For some paramagnetic complexes, such as certain iron(II) spin-crossover systems, NMR can be used to study the magnetic properties in solution. mdpi.com

Table 2: Representative ¹H NMR Chemical Shifts (ppm) for this compound and Related Compounds

| Compound | Solvent | Key Proton Signals | Reference |

| This compound | DMSO-d₆ | Aromatic and NH protons observed | researchgate.net |

| 2-(2-Pyridyl)benzimidazole | DMSO-d₆ | 13.1 (NH), 8.76, 8.40, 8.03, 7.77, 7.61, 7.54, 7.29, 7.25 | chemicalbook.com |

| [Co(bbp-H)₂]⁺ | - | Signals indicative of a diamagnetic Co(III) complex | researchgate.net |

Vibrational Spectroscopy (IR, Raman): Ligand Coordination and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and how they are affected by coordination to a metal ion.

In the IR spectrum of this compound, characteristic bands corresponding to the vibrations of the pyridine and benzimidazole rings, as well as the N-H bond of the imidazole (B134444) group, can be identified. ruben-group.de Upon complexation with a metal ion, shifts in the positions of these bands are observed, which can confirm the coordination of the ligand to the metal center. ruben-group.de For example, changes in the vibrational frequencies of the C=N and C=C bonds within the ligand backbone are indicative of coordination.

IR spectroscopy has been used to characterize a variety of metal complexes of bbp and its derivatives. rsc.orgruben-group.de The presence of counter-anions and solvent molecules in the crystal lattice can also be detected by their characteristic vibrational modes.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence): Electronic Transitions and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to study the electronic transitions and photophysical properties of this compound and its complexes.

The UV-Vis absorption spectrum of bbp typically shows intense bands in the ultraviolet region, which are assigned to π-π* transitions within the aromatic system. nih.govnih.gov Upon complexation with metal ions, new absorption bands can appear in the visible region, often attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. nih.govrsc.org The positions and intensities of these bands are dependent on the metal ion, its oxidation state, and the coordination environment. For instance, the complex [NBn-BZIMPYSnCl][SnCl₃] exhibits a stronger MLCT band compared to its germanium counterpart. nih.gov

The fluorescence properties of bbp are particularly interesting. The free ligand is fluorescent, and its emission can be modulated by the presence of metal ions. nih.govacs.orgnih.gov This property has been exploited for the development of fluorescent sensors. For example, the addition of Zn(II) ions to a solution of bbp causes a red-shift in the fluorescence emission, allowing for the selective detection of this ion. nih.gov In contrast, other metal ions like Fe(II) and Fe(III) can lead to color changes, making bbp a colorimetric sensor for these ions as well. nih.gov The emission of a polymer incorporating bbp is sensitive to pH and can be quenched by protonation. acs.orgnih.govacs.org

Table 3: Photophysical Data for this compound-based Systems

| System | Technique | Observation | Application | Reference |

| bbp + Zn(II) | Fluorescence | Red-shift in emission | Fluorescent sensor for Zn(II) | nih.gov |

| bbp + Fe(II)/Fe(III) | Colorimetry/UV-Vis | Color change (colorless to purple/yellow) | Colorimetric sensor for Fe ions | nih.gov |

| bbp-linked polymer | Fluorescence | Emission at 464 nm, red-shifted to 528 nm with Zn(II) | Fluorescent sensor for Zn(II) | acs.org |

| Pt(mbzimpy)X⁺ complexes | UV-Vis/Emission | ¹MLCT and ³LC/³LLCT transitions | Photophysical studies | rsc.org |

Mass Spectrometry (MS): Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of this compound and its complexes. It also provides information about their fragmentation patterns, which can aid in structural elucidation.

Electrospray ionization mass spectrometry (ESI-MS) is a common method used for these compounds, as it is a soft ionization technique that can keep the metal-ligand complexes intact in the gas phase. ruben-group.de The mass spectrum will show a peak corresponding to the molecular ion ([M]⁺ or [M+H]⁺), from which the molecular weight can be determined. For metal complexes, peaks corresponding to the complex cation are observed. ruben-group.de The isotopic distribution pattern of the molecular ion peak can also confirm the elemental composition of the compound.

Electron Spin Resonance (ESR) Spectroscopy: Paramagnetic Metal Complexes

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used to study species that have unpaired electrons, such as paramagnetic metal complexes.

For complexes of this compound with paramagnetic metal ions like copper(II) or high-spin iron(II), ESR spectroscopy can provide valuable information about the electronic structure and the coordination environment of the metal center. rsc.org The g-values and hyperfine coupling constants obtained from the ESR spectrum are sensitive to the geometry of the complex and the nature of the donor atoms. Ligand field and EPR spectra have been used to indicate that in the [CuL¹]²⁺ complex, where L¹ is a bis(benzimidazolyl)diamine ligand, a bromide or chloride ion is axially coordinated to the Cu(II) center. rsc.org

Electrochemical Methods (Cyclic Voltammetry): Redox Behavior and Electron Transfer

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound and its metal complexes. CV provides information about the oxidation and reduction potentials of a species and the reversibility of the electron transfer processes.

The bbp ligand itself can undergo redox processes, but more commonly, the redox activity of its metal complexes is studied. The coordination of bbp to a metal ion can significantly influence the metal's redox potential. For example, the Cu(II)/Cu(I) redox potential in complexes with bis(benzimidazolyl)diamine ligands is influenced by the chelate ring size. rsc.org

CV studies on platinum(II) complexes of a bbp derivative, Pt(mbzimpy)X⁺, show two reversible one-electron reduction processes. rsc.org The potentials for these reductions are influenced by the nature of the ancillary ligand X. rsc.org Similarly, the redox properties of iron(II) complexes of bbp derivatives have been investigated by cyclic voltammetry. rsc.org Ruthenium complexes containing bbp derivatives are also of interest for their electrochemical properties, particularly in the context of CO₂ reduction. nih.gov

Table 4: List of Compound Names

| Abbreviation/Name | Full Chemical Name |

| bbp | This compound |

| bzimpy | 2,6-bis(2-benzimidazyl)pyridine |

| L1 | 2,6-bis(1-(3,5-di-tert-butylbenzyl)-1H-benzimidazol-2-yl)pyridine |

| L2 | 2,6-bis(1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl)pyridine |

| L3 | 1-(4-tert-butylbenzyl)-2-pyridine-2-yl-1H-benzimidazol |

| L4 | 2,6-bis(1-methylbenzimidazol-2-yl)pyridine |

| L5 | 2,6-bis(1-octylbenzimidazol-2-yl)pyridine |

| G-BZIMPY | Generic 2,6-bis(benzimidazol-2-yl)pyridine derivative |

| DIMPY | bis(imino)pyridine |

| mbzimpy | 2,6-bis(N-methylbenzimidazol-2-yl)pyridine |

| tpy | 2,2′;6′,2′′-terpyridine |

| bimpy | 2,6-bis(1H-benzimidazol-2-yl)pyridine |

| NBD | bicyclo[2.2.1]hepta-2,5-diene |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) has been a primary tool for investigating the ground state geometries and electronic properties of 2,6-Bis(2-benzimidazolyl)pyridine (BBP) and its derivatives. DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311G(d,p), have been successfully employed to optimize the molecular geometry of BBP. nih.gov These studies consistently show a planar conformation of the molecule, which is crucial for its conjugation and photophysical properties.

The optimized geometrical parameters obtained from DFT calculations have shown good agreement with experimental data from single-crystal X-ray diffraction. nih.gov This validation underscores the reliability of DFT methods in predicting the structural features of BBP. Furthermore, DFT has been used to study the electronic structure of BBP, revealing the distribution of electron density and the nature of its molecular orbitals. bohrium.com These calculations are fundamental to understanding the ligand's behavior in forming metal complexes and its performance in various applications.

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is a powerful tool, other ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP) offer alternative approaches to studying molecular properties, particularly electron correlation effects. researchgate.netuni-rostock.deru.nlwikipedia.orgfiveable.meresearchgate.net Although specific, in-depth studies employing these methods exclusively on this compound are not extensively documented in the reviewed literature, the principles of these methods are widely applied in computational chemistry. uni-rostock.deru.nlwikipedia.orgfiveable.meresearchgate.net For instance, MP2, the second order of Møller-Plesset theory, is a common starting point for including electron correlation beyond the Hartree-Fock approximation. uni-rostock.defiveable.meresearchgate.net

Semi-empirical methods, such as AM1 and PM3, provide a faster, albeit less rigorous, computational approach. wikipedia.orgrsc.orgresearchgate.net These methods are parameterized using experimental data to simplify the complex integrals found in ab initio calculations. wikipedia.orgrsc.orgresearchgate.net While no specific studies were found that apply AM1 or PM3 to this compound, these methods are often used for preliminary conformational analysis and for studying large molecular systems where higher-level computations are not feasible. rsc.orgresearchgate.net

Analysis of HOMO-LUMO Energy Gaps and Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. DFT calculations have been instrumental in determining the energies of these orbitals and the resulting HOMO-LUMO energy gap for this compound. nih.govbohrium.com

The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and its absorption and emission characteristics. A smaller gap generally corresponds to easier electronic transitions and, consequently, absorption at longer wavelengths. For BBP, the HOMO is typically localized on the electron-rich benzimidazole (B57391) rings, while the LUMO is centered on the pyridine (B92270) moiety. This distribution facilitates charge transfer upon excitation, which is a fundamental aspect of its use in photoluminescent materials and sensors.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -5.65 |

| E(LUMO) | -1.61 |

| Energy Gap (ΔE) | 4.04 |

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Theoretical calculations have been successfully used to predict various spectroscopic parameters of this compound and its derivatives, which show good agreement with experimental data. nih.gov For instance, time-dependent DFT (TD-DFT) calculations can predict UV-Vis absorption spectra, providing insights into the electronic transitions responsible for the observed absorption bands. nih.govnih.govbeilstein-journals.org Similarly, calculated vibrational frequencies from DFT can be correlated with experimental FT-IR spectra to aid in the assignment of vibrational modes. nih.govresearchgate.net

Conceptual DFT also provides a framework for calculating various reactivity descriptors. These descriptors, such as chemical potential, hardness, softness, and the Fukui function, offer a quantitative measure of the molecule's reactivity and selectivity towards electrophilic and nucleophilic attack. While specific, detailed studies on the reactivity descriptors of the parent BBP are not abundant, the methodologies are well-established for similar polypyridyl and nitrogen-containing heterocyclic ligands. These descriptors are crucial for understanding the interaction of BBP with metal ions and other chemical species.

| Temperature (K) | Heat Capacity (Cv) (cal/mol·K) | Entropy (S) (cal/mol·K) | Enthalpy (H) (kcal/mol) |

|---|---|---|---|

| 100 | 56.12 | 120.35 | 4.02 |

| 200 | 105.34 | 170.89 | 12.56 |

| 298.15 | 148.23 | 215.47 | 25.18 |

| 400 | 185.67 | 260.15 | 41.89 |

Theoretical Modeling of Metal-Ligand Bonding and Interactions

The ability of this compound to act as a tridentate ligand has led to numerous theoretical studies on its metal complexes. DFT calculations are widely used to model the geometry, bonding, and electronic structure of these complexes. researchgate.netrsc.orgnih.gov These studies provide valuable information on the nature of the metal-ligand bond, including the contributions of σ-donation from the nitrogen atoms of the ligand to the metal and any π-backbonding from the metal to the ligand.

The geometry of the coordination sphere around the metal ion, as well as bond lengths and angles, can be accurately predicted. For example, in ruthenium(II) complexes, the coordination of two BBP ligands results in a distorted octahedral geometry around the metal center. nih.gov Theoretical modeling also helps in understanding the electronic transitions in the metal complexes, which are often responsible for their interesting photophysical and photochemical properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed to study the dynamic behavior of this compound and its derivatives in different environments. nih.govnih.govuni-konstanz.de One notable application is the study of the partitioning and behavior of BBP within a phospholipid bilayer, which serves as a model for cell membranes. nih.gov

These simulations provide atomistic-level insights into the interactions of the molecule with its surroundings over time. For instance, MD simulations have shown how BBP penetrates into the hydrophobic core of a lipid bilayer, leading to an enhancement of its fluorescence. nih.gov Such studies are crucial for understanding the mechanism of action of BBP-based fluorescent probes in biological systems. MD simulations can also be used to investigate the conformational flexibility of the molecule and its complexes in solution.

常见问题